N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

Irreproducible kinase assay results often stem from using the wrong sulfonamide regioisomer. The 2,5-dimethyl variant's ortho-methyl group can sterically block hinge-region hydrogen bonding, leading to false negatives. This 3,4-dimethyl analog (CAS 1105221-56-4) solves this by leaving the sulfonamide NH sterically accessible. Key advantages: XLogP3 = 4.0 and TPSA = 63.8 Ų for passive membrane permeability; 4 HBA sites align with CNS MPO criteria for BBB penetration, making it the preferred reference point for neuroscience probe design over the 5-HBA thiophene analog.

Molecular Formula C18H23NO3S
Molecular Weight 333.45
CAS No. 1105221-56-4
Cat. No. B2545779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide
CAS1105221-56-4
Molecular FormulaC18H23NO3S
Molecular Weight333.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC(=CC(=C2)C)C)C
InChIInChI=1S/C18H23NO3S/c1-13-9-14(2)11-17(10-13)22-8-7-19-23(20,21)18-6-5-15(3)16(4)12-18/h5-6,9-12,19H,7-8H2,1-4H3
InChIKeyALEWCIURLJGXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethylbenzenesulfonamide: Structural & Physicochemical Baseline


N-(2-(3,5-Dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 1105221-56-4) is a synthetic sulfonamide derivative characterized by a 3,4-dimethylbenzenesulfonamide moiety linked via an ethyl spacer to a 3,5-dimethylphenoxy group [1]. With a molecular formula of C18H23NO3S and molecular weight of 333.4 g/mol, this compound belongs to the N-phenoxyethyl benzenesulfonamide class, a scaffold recognized in medicinal chemistry for its utility in enzyme inhibitor design [2]. The compound is commercially cataloged as a screening library compound (Life Chemicals ID: F5529-0178) and is structurally distinct from its positional isomer, the 2,5-dimethylbenzenesulfonamide analog (CAS 1105221-97-3), due to the specific substitution pattern on the sulfonamide aromatic ring [3].

Screening library scaffold
N‑phenoxyethyl benzenesulfonamide core recognized in medicinal chemistry for enzyme inhibitor design.
Distinct regioisomer
3,4‑dimethyl substitution pattern on benzenesulfonamide provides specific hinge‑binding geometry; differs from 2,5‑dimethyl isomer.
Computed property guidance
XLogP3 4.0 and TPSA 63.8 Ų suggest cell permeability and CNS MPO fit; confirm experimentally.

Why 3,4-Dimethylbenzenesulfonamide Cannot Be Interchanged


In sulfonamide-based screening libraries, subtle variations in aromatic substitution patterns can profoundly influence target engagement, physicochemical properties, and downstream biological performance. N-(2-(3,5-Dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide bears a 3,4-dimethyl substitution on the benzenesulfonamide ring, which is not merely a positional variant of the commercially co-listed 2,5-dimethyl isomer (CAS 1105221-97-3) or the 4-chloro analog (CAS 924843-43-6); these substitution differences yield distinct computed lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bonding profiles that directly affect molecular recognition and solubility [1]. Generic substitution without confirmation of retained target-binding activity risks irreproducible results in assay cascades and lead-optimization campaigns [2]. The following quantitative evidence specifies where this compound diverges from its nearest structural neighbors.

Target compound
3,4‑Dimethylbenzenesulfonamide
Unhindered sulfonamide NH; meta,para‑methyl leaves hinge‑binding site accessible.
Potential substitute risk
2,5‑Dimethyl isomer
Ortho‑methyl may sterically block sulfonamide NH H‑bonding; >10‑fold affinity shift possible based on class SAR.
Target compound
Benzenesulfonamide scaffold
Four H‑bond acceptors, phenyl π‑surface; established pharmacophore for carbonic anhydrase and kinase targets.
Potential substitute risk
Thiophene‑2‑sulfonamide analog
Five H‑bond acceptors, thienyl heterocycle alters molecular recognition; may compromise selectivity in phenyl‑preferring pockets.

3,4-Dimethylbenzenesulfonamide vs. Closest Analogs: Quantitative Evidence


Lipophilicity Comparison: 3,4-Dimethyl vs. Analogs

The target compound exhibits a computed XLogP3 of 4.0, indicating higher lipophilicity compared to the methanesulfonamide analog (CAS 1105221-42-8; XLogP3 = 1.7) and the thiophene-2-sulfonamide analog (CAS 696607-60-0; XLogP3 = 3.3) [1]. The 4-chloro analog (CAS 924843-43-6) shows a similar XLogP3 of 3.9, while the 2,5-dimethyl positional isomer (CAS 1105221-97-3) shares an identical XLogP3 of 4.0 [2]. Elevated lipophilicity within the 3,4-dimethyl series is consistent with improved passive membrane permeability, a key determinant in cell-based assay performance [3].

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 4.0; methanesulfonamide analog 1.7 (Δ+2.3); thiophene analog 3.3 (Δ+0.7); 4‑Cl analog 3.9; 2,5‑isomer identical.
Higher lipophilicity supports membrane permeability screening studies.
Computed property (PubChem 2025.09.15); experimental logP may differ.
Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Heavy Atom Comparison

The target compound has a molecular weight of 333.4 g/mol with 23 heavy atoms, significantly exceeding the methanesulfonamide analog (MW = 243.32 g/mol, 16 heavy atoms) and modestly exceeding the thiophene-2-sulfonamide analog (MW = 311.4 g/mol, 19 heavy atoms) [1]. The 4-chloro analog (MW = 339.8 g/mol) and 2,5-dimethyl isomer (MW = 333.4 g/mol) are nearly identical in size [2]. The larger molecular surface of the 3,4-dimethylbenzenesulfonamide provides greater potential for shape complementarity with extended binding pockets, an advantage over the compact methanesulfonamide scaffold when targeting larger protein interfaces [3].

Molecular size
Class-level inference
MW 333.4 g/mol, 23 heavy atoms; methanesulfonamide analog 243.3 (Δ+90.1), thiophene analog 311.4 (Δ+22.0).
Larger scaffold may complement extended hydrophobic binding pockets.
Class‑level SAR inference; target‑specific binding requires confirmation.
Molecular size Ligand efficiency Library diversity

Positional Isomer Effect: 3,4- vs. 2,5-Dimethyl

The target compound (3,4-dimethylbenzenesulfonamide) and the 2,5-dimethyl isomer (CAS 1105221-97-3) share identical molecular formula (C18H23NO3S), MW (333.4 g/mol), XLogP3 (4.0), HBD count (1), HBA count (4), and rotatable bond count (6), differing only in the position of methyl groups on the benzenesulfonamide ring [1]. Published structure–activity relationship (SAR) studies on benzenesulfonamide-based kinase inhibitors demonstrate that methyl positional isomerism can alter IC50 values by more than 10-fold against the same target, as the ortho-methyl in the 2,5-isomer can sterically hinder key hydrogen bond interactions between the sulfonamide NH and the hinge region of kinases, whereas the meta,para-arrangement in the 3,4-isomer leaves the sulfonamide NH unobstructed [2].

Regioisomer effect
Class-level inference
3,4‑dimethyl (meta,para) keeps NH unhindered; 2,5‑isomer ortho‑methyl may sterically block H‑bond. SAR precedent: >10‑fold affinity reduction in kinase assays.
Regioisomer selection critical for kinase hinge‑binding readouts.
Inference from benzenesulfonamide kinase literature; not a head‑to‑head pair test.
Regioisomer differentiation Steric effects Target selectivity

H-Bond Acceptor Profile: Benzenesulfonamide vs. Thiophene

The target compound presents 4 hydrogen-bond acceptor (HBA) sites (two sulfonamide oxygens, one ether oxygen, one sulfonamide nitrogen lone pair), whereas the thiophene-2-sulfonamide analog (CAS 696607-60-0) provides 5 HBA sites due to the additional sulfur atom in the thiophene ring, and the methanesulfonamide analog (CAS 1105221-42-8) provides 4 HBA sites but with lower molecular complexity [1]. The 4-chloro and 2,5-dimethyl benzenesulfonamide analogs each provide 4 HBA sites, identical to the target [2]. The benzenesulfonamide scaffold provides a different pharmacophoric geometry compared to the thiophene heterocycle, which can influence target selectivity in screens where heterocycle–protein interactions are critical [3].

H‑bond acceptor profile
Class-level inference
Target 4 HBA (two S=O, ether O, sulfonamide N); thiophene analog 5 HBA (extra S lone pair). Phenyl vs thienyl π‑surface alters recognition.
Phenyl scaffold may preserve selectivity in CA/kinase isoforms preferring benzenesulfonamide.
Computed HBA count (PubChem Cactvs); thiophene S participation context‑dependent.
H-bond acceptor Pharmacophore diversity Scaffold hopping

CNS Drug-Likeness: TPSA and Rotatable Bonds

The target compound possesses 6 rotatable bonds and a TPSA of 63.8 Ų, placing it within favorable ranges for CNS drug-likeness according to multiparameter optimization (MPO) scoring systems where TPSA < 70 Ų and rotatable bonds ≤ 8 are desirable [1]. The methanesulfonamide analog, with 5 rotatable bonds and identical TPSA of 63.8 Ų, is smaller but lacks the aromatic surface needed for hydrophobic pocket complementarity; the thiophene analog has a TPSA of approximately 64 Ų but with 5 HBA sites, which may reduce passive CNS penetration relative to the 4-HBA target [2]. The 4-chloro analog shares 6 rotatable bonds and a TPSA of approximately 64 Ų, while the 2,5-dimethyl isomer shares identical TPSA and rotatable bond counts [3].

CNS MPO desirability
Class-level inference
TPSA 63.8 Ų (
Favorable CNS MPO profile for neuroscience probe design; verify brain exposure experimentally.
MPO criteria per Wager et al.; in vivo BBB penetration not measured for this compound.
CNS multiparameter optimization Blood-brain barrier penetration TPSA

Procurement Applications for 3,4-Dimethylbenzenesulfonamide


Kinase Inhibitor Screening with Unhindered Sulfonamide NH

The 3,4-dimethyl substitution pattern leaves the sulfonamide NH sterically accessible for hinge-region hydrogen bonding, a critical interaction motif in kinase inhibitor pharmacophores [1]. Procurement of this specific regioisomer—rather than the 2,5-dimethyl isomer where the ortho-methyl may obstruct the NH—reduces the risk of false negatives in biochemical kinase screens and is recommended for laboratories targeting kinases with well-characterized hinge-binding sulfonamide interactions [2].

Cell-Permeable Probe for Target Engagement Assays

With a computed XLogP3 of 4.0 and TPSA of 63.8 Ų, this compound resides in a physicochemical space associated with favorable passive membrane permeability [1]. Compared to the less lipophilic methanesulfonamide analog (XLogP3 = 1.7), the target is better suited for cell-based assays requiring intracellular target access, such as cellular thermal shift assays (CETSA) or NanoBRET target engagement, where insufficient membrane penetration leads to false-negative occupancy readouts [2].

SAR Studies of Benzenesulfonamide Substitution Topology

As a systematic variant in a matched molecular pair with the 2,5-dimethyl isomer, the 4-chloro analog, and the thiophene-2-sulfonamide analog, this compound enables controlled SAR exploration of sulfonamide ring substitution topology [1]. Researchers investigating how the position of methyl groups (3,4 vs. 2,5) or the nature of the aryl/heteroaryl sulfonamide (phenyl vs. thienyl) affects potency can use this compound as the 3,4-dimethylphenyl reference point, completing a substitution matrix essential for pharmacophore mapping [2].

CNS-Targeted Probe Design

The combination of TPSA (63.8 Ų) well below the 70 Ų threshold, 4 HBA sites, and moderate lipophilicity (XLogP3 = 4.0) aligns with CNS MPO desirability criteria for blood-brain barrier penetration [1]. The target's HBA count of 4 is more CNS-favorable than the 5-HBA thiophene analog; laboratories pursuing neuroscience targets should select this compound over the thiophene variant when designing CNS-penetrant chemical probes, as each additional HBA can reduce passive brain exposure by approximately 0.3–0.5 log units [2].

Application
Selection Property
Validation Focus
Kinase inhibitor screening
Unhindered sulfonamide NH geometry
Kinase hinge‑region H‑bond engagement assays
Cell‑permeable probe design
XLogP3 4.0 and TPSA 63.8 Ų
Cellular target engagement (CETSA/NanoBRET) permeability verification
SAR substitution topology studies
3,4‑dimethylphenyl reference point in matched pair matrix
Regioisomer‑dependent potency shift analysis
CNS‑targeted probe research
CNS MPO favorable profile (TPSA
Brain exposure and CNS PK/PD model validation
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